1-[2-(Hydroxyamino)phenyl]ethanone
Description
1-[2-(Hydroxyamino)phenyl]ethanone is an aromatic ketone characterized by a hydroxyamino (–NHOH) substituent at the ortho position of the phenyl ring attached to an ethanone group.
Properties
CAS No. |
172756-97-7 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[2-(hydroxyamino)phenyl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5,9,11H,1H3 |
InChI Key |
QLXFOXKKRJEMJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NO |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NO |
Synonyms |
Ethanone, 1-[2-(hydroxyamino)phenyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The hydroxyamino group distinguishes 1-[2-(Hydroxyamino)phenyl]ethanone from analogs with hydroxyl (–OH), amino (–NH₂), or phosphino (–PPh₂) groups. Key comparisons include:
- Hydroxyamino vs.
- Hydroxyamino vs. Amino: The –NHOH group is less basic than –NH₂ but more prone to oxidation, forming nitroso intermediates .
Positional Isomerism
Substituent position significantly impacts properties:
- 1-(2-Hydroxy-5-methoxyphenyl)ethanone (hydroxy at C2, methoxy at C5) shows altered solubility and stability compared to isomers with substituents at C4 .
- Ortho-substituted derivatives (e.g., 1-(2-hydroxyphenyl)ethanone) exhibit stronger intramolecular hydrogen bonding than para-substituted analogs, affecting melting points and reactivity .
Research Findings
- Synthetic Utility: Hydroxyacetophenones serve as intermediates for heterocyclic compounds (e.g., thiazolidinones), with cyclocondensation reactions dependent on substituent electronic effects .
- Thermal Stability : Compounds with –NHOH substituents may decompose at lower temperatures than hydroxylated analogs due to N–O bond instability .
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